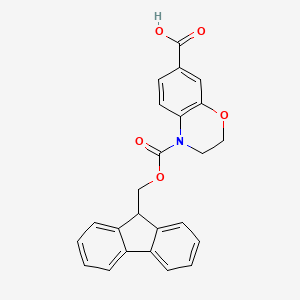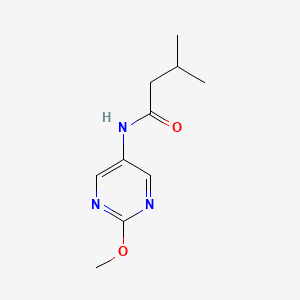
N-(2-methoxypyrimidin-5-yl)-3-methylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methoxypyrimidin-5-yl)-3-methylbutanamide, also known as MPMB, is a chemical compound that has gained attention in the scientific community due to its potential use in various research applications. MPMB is a synthetic compound that was first synthesized in 2010 by researchers at the University of California, San Diego. Since then, MPMB has been studied extensively for its potential use in various fields such as drug discovery, chemical biology, and neuroscience.
Wissenschaftliche Forschungsanwendungen
Antiviral Activity : The study by Hocková et al. (2003) in "Journal of Medicinal Chemistry" discusses the preparation of 2,4-Diamino-6-hydroxypyrimidines substituted in position 5, which show significant inhibition of retrovirus replication in cell culture. This includes inhibitory activity against human immunodeficiency virus and Moloney murine sarcoma virus-induced cytopathicity in cell culture (Hocková et al., 2003).
Synthesis for Large-scale Applications : Morgentin et al. (2009) in "Tetrahedron" describe the synthesis of alkyl 2-(5-hydroxypyrimidin-2-yl) acetate, a methodology for efficient access to pyrimidin-2-yl acetate cores. This process is suitable for large-scale synthesis, indicating potential industrial applications (Morgentin et al., 2009).
Antiproliferative Evaluation : Gazivoda Kraljević et al. (2014) in "Bioorganic & Medicinal Chemistry Letters" discuss the synthesis and antiproliferative effect of novel N-alkylated C-6-isobutyl or -propyl pyrimidine derivatives. These compounds have shown significant effects on the growth of leukemia cell lines and normal diploid human fibroblasts (Gazivoda Kraljević et al., 2014).
Inhibitory Activity Against Hepatitis B Virus : Doong et al. (1991) in "Proceedings of the National Academy of Sciences of the United States of America" studied 2',3'-dideoxy-3'-thiapyrimidine nucleosides and found them to be potent anti-HBV compounds. They observed nearly complete cessation of viral DNA replication at specific concentrations (Doong et al., 1991).
Eigenschaften
IUPAC Name |
N-(2-methoxypyrimidin-5-yl)-3-methylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2/c1-7(2)4-9(14)13-8-5-11-10(15-3)12-6-8/h5-7H,4H2,1-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWQPGHAVODKEQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=CN=C(N=C1)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[2-amino-1-(piperidin-1-yl)ethyl]-N,N-dimethylaniline](/img/structure/B2584303.png)
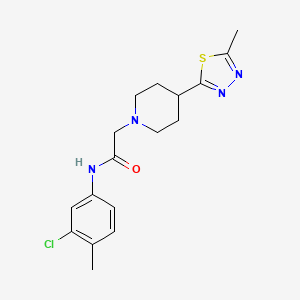
![4-((1H-pyrrolo[2,3-b]pyridin-1-yl)methyl)-N-phenethylpiperidine-1-carboxamide](/img/structure/B2584305.png)
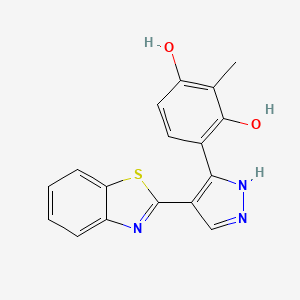
![N-(6-ethoxybenzo[d]thiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide](/img/structure/B2584308.png)
![N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2584309.png)
![1-Benzyl-3-[[3-(trifluoromethyl)phenyl]methylsulfanyl]indole](/img/structure/B2584312.png)
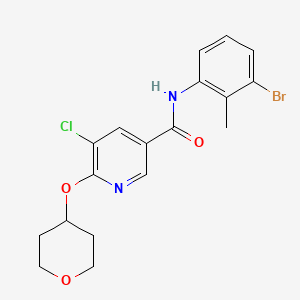
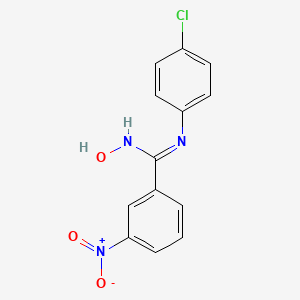
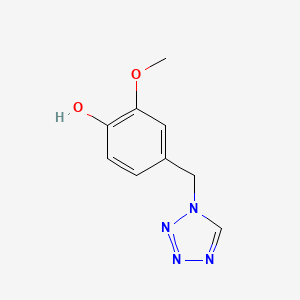
![2-Morpholino-7-(1-phenoxyethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2584320.png)
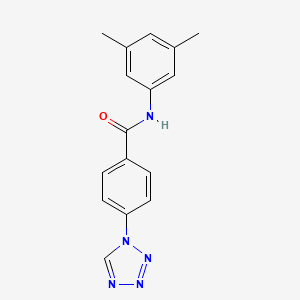
![5-((4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B2584323.png)
